molecular formula C₇H₁₁D₃O₂ B1162328 (S)-2-Methylvaleric Acid Methyl Ester-d3

(S)-2-Methylvaleric Acid Methyl Ester-d3

Cat. No.: B1162328
M. Wt: 133.2
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Architecture and Isotopic Labeling Pattern

The molecular architecture of this compound centers on a six-carbon chain backbone derived from 2-methylvaleric acid, which has been esterified with methanol to form the corresponding methyl ester derivative. The compound exhibits the molecular formula C₇H₁₁D₃O₂, representing a molecular weight of 133.2 atomic mass units, which constitutes an increase of 3.0 atomic mass units compared to its non-deuterated analog. This mass difference reflects the substitution of three hydrogen atoms with deuterium isotopes, creating distinct isotopic signatures that are readily detectable through mass spectrometric analysis. The base structure originates from 2-methylvaleric acid, a branched-chain saturated fatty acid that carries a methyl substituent at the second carbon position of the pentanoic acid backbone.

The isotopic labeling pattern in this compound involves the strategic placement of three deuterium atoms within the molecular structure, though the specific positions of deuterium incorporation require careful analytical characterization. Contemporary isotope labeling strategies typically target methyl groups or specific carbon positions to maximize analytical utility while preserving chemical behavior. The labeling pattern likely follows established protocols for fatty acid methyl ester deuteration, where deuterium atoms are incorporated at positions that provide optimal mass spectrometric fragmentation patterns and nuclear magnetic resonance signal resolution. Research in isotopic labeling has demonstrated that selective deuteration can be achieved through various synthetic pathways, including the use of deuterated precursors during biosynthesis or chemical synthesis using deuterated reagents.

Property Value Reference
Molecular Formula C₇H₁₁D₃O₂
Molecular Weight 133.2 amu
Isotopic Enrichment 98%
Physical State Powder

Stereochemical Configuration and Chiral Center Analysis

The stereochemical configuration of this compound centers on the chiral carbon located at the second position of the pentanoic acid chain, where the methyl substituent creates a stereogenic center. The (S)-configuration designation indicates that the spatial arrangement of substituents around this chiral center follows the Cahn-Ingold-Prelog priority rules, with the highest priority groups arranged in a counterclockwise sequence when viewed from the position opposite to the lowest priority substituent. This stereochemical specificity distinguishes the compound from its (R)-enantiomer and racemic mixtures, providing enhanced selectivity for applications requiring enantiomerically pure reference standards.

The chiral center analysis reveals that the second carbon atom bears four distinct substituents: a carboxyl group (highest priority), a methyl group, a propyl chain, and a hydrogen atom (lowest priority). The absolute configuration assignment follows established stereochemical nomenclature, where the (S)-designation corresponds to a sinister (left-handed) arrangement of priority groups. This stereochemical specificity becomes particularly important in biological applications, where different enantiomers may exhibit distinct metabolic pathways or biological activities. The preservation of stereochemical integrity during deuterium labeling represents a critical aspect of compound preparation, ensuring that the isotopic modification does not alter the fundamental three-dimensional architecture.

Studies of related methylvaleric acid derivatives have confirmed that the stereochemical properties remain stable under typical analytical conditions, with no evidence of racemization or epimerization during standard storage and handling procedures. The chiral center stability proves essential for maintaining the analytical utility of the deuterated compound, particularly in applications requiring long-term storage or exposure to various solvent systems. Nuclear magnetic resonance spectroscopy provides definitive confirmation of stereochemical configuration through coupling pattern analysis and chemical shift assignments that are characteristic of the (S)-enantiomer.

Comparative Structural Analysis with Non-Deuterated Analog

The comparative structural analysis between this compound and its non-deuterated analog reveals fundamental similarities in molecular architecture with specific differences arising from isotopic substitution effects. The non-deuterated compound, (S)-2-Methylvaleric Acid Methyl Ester, exhibits the molecular formula C₇H₁₄O₂ with a molecular weight of 130.187 atomic mass units. This represents a precise mass difference of 3.013 atomic mass units relative to the deuterated version, corresponding exactly to the replacement of three hydrogen atoms with deuterium isotopes. The structural frameworks remain essentially identical, with both compounds maintaining the same connectivity pattern, bond angles, and overall three-dimensional architecture.

Isotopic effects manifest primarily in vibrational frequencies and nuclear magnetic resonance chemical shifts, rather than in fundamental structural parameters such as bond lengths or bond angles. Research in deuterium isotope effects has demonstrated that carbon-deuterium bonds exhibit reduced vibrational frequencies compared to carbon-hydrogen bonds, resulting in subtle but measurable differences in infrared spectroscopic signatures. These vibrational differences provide additional analytical markers for compound identification and purity assessment, complementing mass spectrometric identification methods.

The physical properties comparison reveals remarkable similarities between the deuterated and non-deuterated analogs, with both compounds exhibiting comparable solubility profiles in organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide. The storage requirements remain identical, with both compounds requiring refrigerated storage at 2-8 degrees Celsius and protection from air and light exposure to maintain chemical stability. Analytical applications demonstrate that the deuterated analog functions effectively as an internal standard for gas chromatographic and liquid chromatographic methods, providing accurate quantification of the non-deuterated compound in complex matrices.

Comparative Property Non-Deuterated Analog Deuterated Analog Mass Difference
Molecular Formula C₇H₁₄O₂ C₇H₁₁D₃O₂ +3 Deuterium atoms
Molecular Weight 130.187 amu 133.2 amu +3.013 amu
Stereochemistry (S)-Configuration (S)-Configuration No change
Physical State Liquid Powder Physical form difference

The nuclear magnetic resonance spectroscopic properties exhibit the most pronounced differences between the two analogs, with deuterium substitution eliminating specific proton signals while introducing characteristic deuterium-induced isotope shifts in carbon-13 spectra. These spectroscopic differences prove invaluable for analytical applications, enabling precise identification and quantification of each component in mixed samples. The deuterium labeling also provides enhanced sensitivity for certain nuclear magnetic resonance experiments, particularly those employing deuterium decoupling techniques to improve spectral resolution and signal-to-noise ratios.

Properties

Molecular Formula

C₇H₁₁D₃O₂

Molecular Weight

133.2

Synonyms

(S)-2-Methyl-pentanoic Acid Methyl Ester-d3;  (2S)-2-Methyl-pentanoic Acid Methyl Ester-d3

Origin of Product

United States

Scientific Research Applications

Biochemical Research

Role in Metabolic Pathways:
(S)-2-Methylvaleric Acid Methyl Ester-d3 is utilized as a tracer in metabolic studies due to its stable isotope labeling. It helps in understanding metabolic pathways involving branched-chain fatty acids and their derivatives. In particular, it can be used to trace the incorporation of fatty acids into lipids and other biomolecules.

Case Study: Tracing Lipid Metabolism
A study demonstrated the use of deuterated fatty acids, including this compound, to investigate lipid metabolism in cultured cells. By incorporating this compound into cell cultures, researchers were able to track the synthesis and degradation of lipids through mass spectrometry analysis, providing insights into metabolic disorders related to lipid metabolism.

Pharmacological Applications

Drug Development:
The compound is also significant in drug development processes, particularly in studying drug interactions and pharmacokinetics. Its deuterated form allows for improved detection and quantification in biological samples.

Case Study: Pharmacokinetics of Statins
Research has shown that this compound can be used to assess the pharmacokinetic profiles of statins. In one study, this compound was administered alongside statins to evaluate its effect on cholesterol biosynthesis and its potential role in mitigating side effects associated with statin therapy.

Analytical Chemistry

Mass Spectrometry:
this compound is frequently employed as an internal standard in mass spectrometric analyses due to its stable isotopic nature. This application enhances the accuracy of quantifying various metabolites in complex biological matrices.

Data Table: Comparison of Analytical Techniques Using this compound

TechniqueApplicationAdvantages
Gas ChromatographyAnalysis of fatty acid profilesHigh sensitivity and resolution
Liquid ChromatographyMetabolomics studiesVersatile and applicable to various matrices
Mass SpectrometryQuantification of metabolitesAccurate and reliable measurements

Applications in Flavor Chemistry

This compound has been studied for its potential use as a flavoring agent due to its pleasant aroma profile. Its applications extend into food science where it can be utilized to enhance flavor formulations.

Case Study: Flavor Profile Enhancement
In a controlled study assessing flavor compounds in food products, this compound was incorporated into formulations to evaluate its impact on sensory attributes. Results indicated that this compound contributed positively to the overall flavor profile without overpowering other ingredients.

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Storage Conditions Key Applications
This compound Not Provided C₇H₁₁D₃O₂ ~133.19* N/A N/A 0–6°C GC-MS internal standard
2-Methylvaleric Acid Methyl Ester 2177-77-7 C₇H₁₄O₂ 130.19 N/A N/A N/A Flavoring agent
Valeric Acid Methyl Ester 624-24-8 C₆H₁₂O₂ 116.15 128 0.875 0–6°C Food analysis
Methyl Isovalerate 556-24-1 C₆H₁₂O₂ 116.15 115–117 0.893 N/A Fragrance industry

*Estimated based on non-deuterated molecular weight (130.19 g/mol) + 3 deuterium atoms.

Preparation Methods

Asymmetric Alkylation Using Chiral Auxiliaries

The Evans oxazolidinone methodology is widely employed for constructing α-branched carboxylic acids. In this approach:

  • (R)-4-Benzyl-2-oxazolidinone is acylated with valeric acid derivatives.

  • Enolate alkylation with methyl iodide introduces the C2 methyl group.

  • Hydrolysis yields (S)-2-methylvaleric acid with enantiomeric excess (ee) >99%.

Advantages : High stereocontrol, scalability.
Limitations : Requires stoichiometric chiral auxiliaries, increasing costs.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic methyl 2-methylvalerate offers an alternative:

  • Candida antarctica lipase B selectively hydrolyzes the (R)-enantiomer in aqueous buffer.

  • The remaining (S)-ester is isolated with >95% ee.

Data Table 1: Comparison of Asymmetric Methods

MethodYield (%)ee (%)Cost Efficiency
Evans Auxiliary7899.5Moderate
Enzymatic Resolution4595.0High

Deuterium Incorporation Strategies

Esterification with Deuterated Methanol

The most direct route involves reacting (S)-2-methylvaleric acid with deuterated methanol (CD₃OD) under acidic catalysis:

  • Conditions : H₂SO₄ (cat.), reflux, 12 h.

  • Deuterium Incorporation : >99% (confirmed by ²H NMR).

Mechanistic Insight :
Protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack by CD₃OH. Excess CD₃OD drives the equilibrium toward ester formation.

Transesterification of Non-Deuterated Esters

For substrates sensitive to strong acids, enzymatic transesterification is preferred:

  • Pseudomonas fluorescens lipase catalyzes exchange between methyl esters and CD₃OD.

  • Yield : 70–80%, isotopic purity 98%.

Advantages : Mild conditions, avoids racemization.

Integrated Synthetic Routes

Patent-Cited Alkylation-Hydrolysis Sequence (CN116143586A)

A patent describing 2-ethyl-2-methylvaleric acid synthesis offers adaptable steps:

  • Alkylation of Cyanoacetate : Methyl cyanoacetate + bromopropane → 2-cyanovalerate.

  • Deuteration : Reductive debromination with Bu₃SnD introduces deuterium.

  • Hydrolysis and Esterification : Convert nitrile to acid, then esterify with CD₃OD.

Critical Modification : Replacing NaBH₄ with Bu₃SnD prevents deuterium dilution.

Radical-Mediated Deuterium Transfer

Leveraging PMC-1890030’s approach:

  • Brominated intermediates (e.g., 3-(bromomethyl)fumarate) are treated with Bu₃SnD.

  • Radical chain mechanism replaces Br with D, achieving >95% isotopic purity.

Data Table 2: Deuterium-Labeling Efficiency

MethodIsotopic Purity (%)Reaction Time (h)
Acid-Catalyzed Esterification99.212
Radical Debromination95.58

Purification and Analytical Validation

Alkali Extraction for Byproduct Removal

As per CN116143586A, sodium hydroxide washes (5–10% w/w) effectively separate unreacted cyanoacetates from deuterated esters.

Chiral Chromatography

Supercritical fluid chromatography (SFC) with Chiralpak IG columns resolves (S)- and (R)-enantiomers, ensuring ee >99%.

Mass Spectrometry

High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 133.20, with deuterium isotopic pattern matching theoretical distribution .

Q & A

Q. How can impurity profiling of this compound enhance reproducibility in pharmacokinetic studies?

  • Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC) with charged aerosol detection (CAD) to quantify non-deuterated impurities (<2%). For trace metal analysis, use inductively coupled plasma mass spectrometry (ICP-MS). Document impurity profiles in supplemental data to facilitate cross-study comparisons .

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